molecular formula C8H9BFNO4 B1417936 (4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid CAS No. 913835-47-9

(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B1417936
CAS No.: 913835-47-9
M. Wt: 212.97 g/mol
InChI Key: OJNRHYRWHLOKBF-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-(methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H8BFO4 . It is a solid substance with a molecular weight of 212.971 Da . It’s also known by its CAS Number: 874290-69-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (C6H5) attached to a boronic acid group (B(OH)2), a fluoro group (F), and a methoxycarbamoyl group (O=C(NH2)OCH3). The exact structure can be represented by the linear formula: C8H8BFO4 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be used as reactants in various types of coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 197.96 g/mol . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Fluorescence Quenching and Solvent Interactions

  • Fluorescence Quenching in Alcohols: A study investigated the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), in alcohols. It highlighted the influence of different conformers and hydrogen bonding in alcohol environments on the fluorescence properties of these compounds (Geethanjali et al., 2015).
  • Spectroscopic Study in Non-Alcohols and Alcohols: Another study characterized the photophysical properties of 4-fluoro-2-methoxyphenyl boronic acid in various solvents. This research demonstrated how solvent polarity influences the fluorescence of this compound (Geethanjali et al., 2016).

Binding Interactions and Sugar Sensing

  • Binding Interaction with Sugars: Research has been conducted on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with different sugars. This study provided insights into the structural impact on sugar binding affinity, highlighting the role of sugar mutarotation in binding interactions (Bhavya et al., 2016).

Applications in Nanotechnology and Material Sciences

  • Optical Modulation in Nanotubes: A notable application of phenyl boronic acids, including derivatives such as 3-carboxy-5-fluoro-phenylboronic acid, is in the optical modulation of carbon nanotubes. This research helps in understanding the link between molecular structure and optical properties of nanomaterials (Mu et al., 2012).

Organic Synthesis and Catalysis

  • Synthesis of Novel Catalysts: Research has been done on the synthesis of novel bifunctional boronic acid catalysts, including derivatives with 3-fluoro substitution. This work explored their reactivity and applications in direct amide formation (Arnold et al., 2008).

Fluorine Substitution and Chemical Properties

  • Influence on Properties of Phenylboronic Compounds: A study discussed the impact of fluorine substituents, such as those in fluoro-substituted boronic acids, on the properties of these compounds. It covered aspects like acidity, stability, and applications in various fields (Gozdalik et al., 2017).

Specific Applications in Food and Medicine

  • Reduction of Fructose in Food Matrices: Research has been conducted on using boronic acids, including specific derivatives like 3-fluoro-5-methoxycarbonylphenylboronic acid, for the specific reduction of fructose in food matrices (Pietsch & Richter, 2016).

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[4-fluoro-3-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNRHYRWHLOKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660250
Record name [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-47-9
Record name [4-Fluoro-3-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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